molecular formula C7H9FN2 B12633184 (4-Fluoro-pyridin-3-ylmethyl)-methyl-amine

(4-Fluoro-pyridin-3-ylmethyl)-methyl-amine

Cat. No.: B12633184
M. Wt: 140.16 g/mol
InChI Key: DTBPQWZDPUEHKJ-UHFFFAOYSA-N
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Description

(4-Fluoro-pyridin-3-ylmethyl)-methyl-amine is an organic compound that features a fluorinated pyridine ring attached to a methylamine group. Compounds with fluorinated aromatic rings are often of interest in medicinal chemistry due to their potential biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-pyridin-3-ylmethyl)-methyl-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoropyridine and a suitable methylamine derivative.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or tetrahydrofuran.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions may target the pyridine ring or the amine group, leading to various reduced forms.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products depend on the specific reactions and conditions but may include various substituted pyridines, reduced amines, or oxidized derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: May serve as a ligand in catalytic reactions.

Biology

    Biological Activity: Potential use in the development of pharmaceuticals due to its fluorinated aromatic ring, which can enhance metabolic stability and bioavailability.

Medicine

    Drug Development: Investigated for its potential as a building block in the synthesis of drug candidates.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-Fluoro-pyridin-3-ylmethyl)-methyl-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-pyridin-3-ylmethyl)-methyl-amine: Similar structure but with a chlorine atom instead of fluorine.

    (4-Bromo-pyridin-3-ylmethyl)-methyl-amine: Similar structure but with a bromine atom instead of fluorine.

    (4-Methyl-pyridin-3-ylmethyl)-methyl-amine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (4-Fluoro-pyridin-3-ylmethyl)-methyl-amine can impart unique properties such as increased metabolic stability and altered electronic characteristics, making it distinct from its analogs.

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

1-(4-fluoropyridin-3-yl)-N-methylmethanamine

InChI

InChI=1S/C7H9FN2/c1-9-4-6-5-10-3-2-7(6)8/h2-3,5,9H,4H2,1H3

InChI Key

DTBPQWZDPUEHKJ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CN=C1)F

Origin of Product

United States

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